molecular formula C9H10N2O3 B7946377 2,6-Dimethyl-4-nitrobenzamide CAS No. 90868-33-0

2,6-Dimethyl-4-nitrobenzamide

Cat. No.: B7946377
CAS No.: 90868-33-0
M. Wt: 194.19 g/mol
InChI Key: JRSUYYPCWGNDAS-UHFFFAOYSA-N
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Description

2,6-Dimethyl-4-nitrobenzamide is an organic compound that has garnered attention due to its unique chemical structure and potential applications in various fields. It is characterized by the presence of two methyl groups and a nitro group attached to a benzamide core. This compound is of interest in both academic research and industrial applications due to its reactivity and potential biological activities.

Scientific Research Applications

2,6-Dimethyl-4-nitrobenzamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development due to its structural similarity to other pharmacologically active compounds.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Dimethyl-4-nitrobenzamide typically involves the nitration of 2,6-dimethylbenzamide. One common method includes the use of m-xylene, N-methylpyrrolidone sulfonate, nitromethane, and cuprous iodide as raw materials. The nitration process is carried out under controlled conditions, followed by separation and drying to obtain the desired product .

Industrial Production Methods

In industrial settings, the production of this compound can be scaled up using similar nitration processes. The use of efficient catalysts and optimized reaction conditions ensures high yield and purity of the final product. The process involves the recovery of solvents and removal of by-products to maintain the quality and stability of the compound .

Chemical Reactions Analysis

Types of Reactions

2,6-Dimethyl-4-nitrobenzamide undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amine group under suitable conditions.

    Substitution: The methyl groups can participate in electrophilic substitution reactions.

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups.

Common Reagents and Conditions

    Reduction: Common reagents include hydrogen gas with a palladium catalyst or iron powder with hydrochloric acid.

    Substitution: Reagents such as halogens or nitrating agents can be used under acidic conditions.

    Oxidation: Reagents like potassium permanganate or chromium trioxide are commonly used.

Major Products Formed

    Reduction: 2,6-Dimethyl-4-aminobenzamide.

    Substitution: Various substituted benzamides depending on the substituent used.

    Oxidation: Products include carboxylic acids or aldehydes derived from the oxidation of methyl groups.

Mechanism of Action

The mechanism of action of 2,6-Dimethyl-4-nitrobenzamide involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. These interactions can lead to various biological effects, including inhibition of enzyme activity or disruption of cellular processes .

Comparison with Similar Compounds

Similar Compounds

    2,4-Dimethyl-4-nitrobenzamide: Similar structure but different positioning of the nitro group.

    2,6-Dimethylbenzamide: Lacks the nitro group, leading to different reactivity and applications.

    4-Nitrobenzamide: Lacks the methyl groups, affecting its chemical properties and uses.

Uniqueness

2,6-Dimethyl-4-nitrobenzamide is unique due to the combination of its nitro and methyl groups, which confer distinct chemical reactivity and potential biological activities. This combination makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

2,6-dimethyl-4-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2O3/c1-5-3-7(11(13)14)4-6(2)8(5)9(10)12/h3-4H,1-2H3,(H2,10,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRSUYYPCWGNDAS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1C(=O)N)C)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701307949
Record name 2,6-Dimethyl-4-nitrobenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701307949
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

90868-33-0
Record name 2,6-Dimethyl-4-nitrobenzamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=90868-33-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,6-Dimethyl-4-nitrobenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701307949
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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